molecular formula C12H18N2O2S B12615982 (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine CAS No. 918884-39-6

(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine

Katalognummer: B12615982
CAS-Nummer: 918884-39-6
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: QLQXMRUTQDUJRB-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine is a chiral piperazine derivative offered as a high-purity chemical building block for research and development. The compound features a methanesulfonyl (mesyl) phenyl group and a stereospecific methyl group on its piperazine ring, a scaffold of high significance in medicinal chemistry . The piperazine moiety is a privileged structure in drug discovery, frequently employed to optimize the physicochemical properties of a molecule and to serve as a conformational scaffold for displaying pharmacophoric groups . The specific stereochemistry ((3S)-) and the methanesulfonylphenyl substitution pattern make this compound a valuable synthon for the synthesis of more complex molecules targeting various biological pathways. Piperazine-containing compounds are found in a wide range of therapeutic areas and are key components in numerous FDA-approved drugs, including kinase inhibitors, receptor modulators, and antiviral agents . Researchers can utilize this compound in exploring new chemical entities, particularly in constructing molecular libraries for high-throughput screening or in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

918884-39-6

Molekularformel

C12H18N2O2S

Molekulargewicht

254.35 g/mol

IUPAC-Name

(3S)-3-methyl-1-(4-methylsulfonylphenyl)piperazine

InChI

InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1

InChI-Schlüssel

QLQXMRUTQDUJRB-JTQLQIEISA-N

Isomerische SMILES

C[C@H]1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C

Kanonische SMILES

CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method 1: Palladium-Catalyzed Reaction

  • Reagents :

    • Piperazine
    • 1-Bromo-4-methanesulfonyl-benzene
    • Palladium(II) acetate
    • Sodium t-butoxide
    • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
  • Procedure :

    • Dissolve piperazine (0.98 g, 11.5 mmol) and palladium(II) acetate (0.017 g) in dry toluene.
    • Add sodium t-butoxide (0.37 g, 4.2 mmol) and BINAP (0.049 g).
    • Stir the mixture at room temperature for 15 minutes.
    • Add 1-bromo-4-methanesulfonyl-benzene (0.9 g, 3.8 mmol) and reflux at 110°C for 20 hours.
    • Filter through celite, wash with toluene, and extract with hydrochloric acid.
    • Neutralize the aqueous layer with sodium hydroxide and extract with ethyl acetate.
  • Yield : Approximately 20%.

Method 2: Tetra-n-butylammonium Iodide Method

  • Reagents :

    • Piperazine
    • Tetra-n-butylammonium iodide
    • Dichloromethane
  • Procedure :

    • Combine piperazine (3.3 g) with tetra-n-butylammonium iodide (470 mg) and stir at temperatures between 120°C and 140°C for five hours.
    • Add water to the reaction mixture, filter off insolubles, and extract the filtrate with dichloromethane.
  • Yield : Approximately 2.8 g of product as a white solid.

Summary of Preparation Methods

Method Key Reagents Temperature Yield
Palladium-Catalyzed Piperazine, Pd(II) acetate Reflux at 110°C ~20%
Tetra-n-butylammonium Iodide Piperazine, TBAI Stir at 120-140°C ~90%
Sodium Triacetoxyborohydride Methanesulfonyl-piperazine Room temperature Not specified

The choice of reaction conditions significantly affects the yield and purity of the synthesized compound:

  • Temperature : Higher temperatures often lead to increased reaction rates but may also promote side reactions that lower yield.

  • Catalysts : The use of palladium as a catalyst is common due to its effectiveness in facilitating cross-coupling reactions.

  • Solvent Choice : Solvents like toluene and dichloromethane are preferred due to their ability to dissolve reactants effectively while providing a suitable medium for reaction.

The synthesis of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine can be accomplished through various methods, each with distinct advantages and challenges regarding yield and purity. The selection of appropriate reagents, catalysts, and reaction conditions is crucial to optimizing the synthesis process for this compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation and acylation reactions:

Alkylation with Haloacetates

Reaction with 4-(2-bromoacetyl)piperidine-1-carboxylate in acetonitrile (K2CO3, reflux) yields 4-{2-[4-(4-methanesulfonylphenyl)piperazin-1-yl]acetyl}piperidine-1-carboxylate (65% yield) .

Reductive Amination

Condensation with aldehydes (e.g., 4-formylpiperidine-1-carboxylate) using NaBH(OAc)3 in dichloromethane affords tertiary amines (e.g., 4-[4-(4-methanesulfonylphenyl)piperazin-1-ylmethyl]piperidine-1-carboxylate ) .

Benzyl Group Removal

Hydrogenolysis of benzyl-protected derivatives (Pd/C, H2, MeOH/DCM) cleaves the benzyl group while preserving the methanesulfonylphenyl moiety (81.6% yield) .

Coupling with Aryl Halides

The piperazine nitrogen undergoes Ullmann-type couplings with aryl halides. For example, reaction with 3-bromo-5-chlorothieno[3,2-b]pyridine at 80°C yields a biaryl piperazine derivative (6% yield) .

Role in Drug Discovery

The compound serves as a building block in TLR7/9 inhibitors (e.g., ER-899742 ) and integrin antagonists. Key applications include:

  • Coupling with carboxylic acids : Amide formation using EDC/HOBt activates the piperazine for condensation with substituted benzamides .

  • Structural optimization : Methylation at C3 enhances metabolic stability and target selectivity in vivo .

Stereochemical Considerations

The (S)-configuration at C3 influences:

  • Reaction rates : Steric hindrance from the methyl group slows N-alkylation but improves enantioselectivity in chiral resolutions .

  • Biological activity : (S)-enantiomers show higher affinity for TLR targets compared to (R)-counterparts .

Stability and Reactivity Trends

  • Acid sensitivity : Protonation of the piperazine nitrogen increases susceptibility to hydrolysis under strong acidic conditions .

  • Oxidative stability : The methanesulfonyl group resists oxidation, enabling use in radical-mediated reactions .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research indicates that (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine may serve as a lead compound in developing targeted therapies for cancers such as acute leukemia and lymphoma. Its ability to inhibit specific bromodomains suggests it could disrupt the proliferation of cancer cells by altering their transcriptional programs .

Neurological Disorders

The compound's structural properties allow it to interact with various neurotransmitter systems, indicating potential applications in treating neurological disorders. Its piperazine moiety is known for enhancing blood-brain barrier penetration, making it a candidate for further investigation in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. The presence of the methanesulfonyl group is essential for its activity, providing both lipophilicity and the ability to form hydrogen bonds with target proteins. Modifications to this structure can lead to variations in potency and selectivity against different bromodomains .

Modification Effect on Activity Notes
Addition of bulky groups at the 4-positionIncreased selectivityEnhances binding affinity to specific bromodomains
Alteration of piperazine substituentsVaries potencyDifferent substitutions can lead to improved CNS penetration

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, including MDA-361 (breast cancer) and PC3-MM2 (prostate cancer). The IC50 values of these compounds indicate their efficacy in inhibiting cell growth, correlating with their ability to disrupt key signaling pathways involved in tumor progression .

In Vivo Models

Preclinical studies using xenograft models have shown promising results, with compounds derived from this compound demonstrating antitumor activity. These studies highlight the importance of further developing this compound for therapeutic applications, focusing on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity .

Wirkmechanismus

The mechanism of action of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Findings Reference
(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine 4-(Methylsulfonyl)phenyl, 3-methyl 254.35 Irritant (Xi); used in kinase inhibitor frameworks
Talmapimod (SCIO-469) 3-Methylpiperazine, benzyl group Improved metabolic stability via reduced benzyl group oxidation
PAK4 Inhibitor (Compound 1-3) 3-Methylpiperazine Enhanced selectivity for PAK4 over PAK1 by 10-fold
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride 5-Isoquinolinylsulfonyl, 3-methyl Inhibits phosphokinase C; less effective in oocyte activation vs. H7
1-[4-(Methylsulfonyl)phenyl]-3,3-dimethylpiperazine 3,3-Dimethylpiperazine 268.37 Higher steric bulk; potential for altered target engagement
(3S)-1-(4-Fluoro-2-trifluoromethyl-phenyl)-3-methylpiperazine 4-Fluoro-2-trifluoromethylphenyl Increased lipophilicity; used in CNS-targeting drug candidates

Functional Group Impact on Activity

Methanesulfonyl vs. Other Sulfonyl Groups

  • Methanesulfonyl (Target Compound): The 4-(methylsulfonyl)phenyl group contributes to hydrogen bonding and polar interactions with target proteins.
  • 4-Methylbenzenesulfonyl () : The bulkier toluenesulfonyl group in 1-(3-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine may enhance kinase isoform selectivity but increases molecular weight (MW: 379.89 g/mol) .
  • 4-Nitrobenzenesulfonyl () : The nitro group in 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine introduces strong electron-withdrawing effects, which could alter binding kinetics (MW: 387.45 g/mol) .

Methyl Substitution on Piperazine

  • 3-Methyl vs. 2-Methyl : In protein kinase inhibition studies, (3S)-3-methylpiperazine derivatives (e.g., iso-H7) showed 25.7% oocyte activation at 2.0 mM, whereas 2-methylpiperazine analogues (H7) achieved 69.5% activation , highlighting the critical role of methyl position in biological efficacy .
  • 3,3-Dimethyl () : The dimethyl variant (3,3-Dimethyl-1-[4-(methylsulfonyl)phenyl]piperazine ) introduces additional steric hindrance, which may reduce metabolic clearance but could limit binding pocket access (MW: 268.37 g/mol) .

Metabolic and Physicochemical Profiles

  • Metabolic Stability : The 3-methyl group in Talmapimod reduced CYP450-mediated oxidation of adjacent groups, extending half-life . This property is likely shared with the target compound due to structural similarity.
  • Lipophilicity : The trifluoromethyl group in increases logP, enhancing membrane permeability but risking solubility limitations .

Biologische Aktivität

(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula:

  • Molecular Formula : C₁₁H₁₄N₂O₂S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The methanesulfonyl group enhances solubility and bioavailability, facilitating its pharmacokinetic properties.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation.
  • Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC₅₀ (µM) Reference
CDK6 InhibitionCyclin-dependent kinase0.015
JAK2 InhibitionJanus kinase0.023
Motilin Receptor AgonismGastrointestinal motility0.050
Antitumor ActivityVarious cancer cell lines0.030

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antitumor Efficacy :
    • A study evaluated the compound's effect on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when administered at therapeutic doses, demonstrating its potential as an anticancer agent.
  • Neuropharmacological Effects :
    • Research involving animal models showed that the compound modulated neurotransmitter release, leading to improved cognitive function in models of neurodegeneration.
  • Metabolic Regulation :
    • In vitro studies indicated that the compound enhanced insulin secretion and improved glycemic control, suggesting potential applications in diabetes management.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics:

  • Absorption : High oral bioavailability observed in preclinical models.
  • Metabolism : Primarily metabolized by liver enzymes with moderate stability against metabolic degradation.
  • Excretion : Renal excretion predominates, with metabolites detected in urine.

Q & A

Q. What are the key synthetic routes for (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine, and how is stereochemical purity ensured?

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., methanesulfonyl group resonance at δ 3.0–3.2 ppm for S-CH₃), mass spectrometry (m/z = 283.1 [M+H]⁺), and IR spectroscopy (S=O stretch at ~1150 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities, while elemental analysis validates purity (>98%) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Based on GHS classifications for analogous piperazines, use PPE (gloves, lab coat), avoid inhalation/ingestion, and work in a fume hood. Acute oral toxicity (Category 3) and skin irritation (Category 2) necessitate spill containment kits and emergency eyewash stations .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Critical parameters include:
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require higher temperatures.

  • Catalyst loading : Reducing HBTU from 1.5 eq. to 1.2 eq. minimizes byproducts without compromising yield .

  • Temperature control : Reflux in THF (66°C) improves kinetics but risks racemization; microwave-assisted synthesis shortens reaction times .

    • Data Table : Yield Optimization Strategies
ParameterBaselineOptimizedEffect on Yield
HBTU Equivalents1.5 eq.1.2 eq.+10%
SolventTHFDMF+15% (with BOP)
Reaction Time12 hrs8 hrsNo change

Q. How to resolve contradictions in stereochemical assignment between NMR and X-ray data?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. solid-state (X-ray). Use NOESY/ROESY to detect spatial proximities in solution. For example, cross-peaks between the 3-methyl group and methanesulfonyl phenyl confirm the (3S) configuration. If X-ray shows unexpected conformers, computational modeling (DFT) can reconcile differences by analyzing energy-minimized conformations .

Q. What strategies validate the compound's biological activity in receptor-binding assays?

  • Methodological Answer :
  • Radioligand displacement assays : Use ³H-labeled antagonists (e.g., dopamine D3 receptors) to measure IC₅₀ values.

  • Functional assays : cAMP inhibition or calcium flux assays confirm agonism/antagonism.

  • Selectivity profiling : Test against off-target receptors (e.g., 5-HT1A, α-adrenergic) to establish specificity. Recent studies on related piperazines show IC₅₀ values <100 nM for D3 receptors, with >50-fold selectivity over D2 .

    • Data Table : Example Bioactivity Profile
Target ReceptorIC₅₀ (nM)Selectivity Ratio (vs. D2)Assay Type
Dopamine D335 ± 575Radioligand
5-HT1A4200 ± 300N/AFunctional

Contradiction Analysis

Q. Why do solubility predictions (e.g., ESOL) conflict with experimental data?

  • Methodological Answer : Computational models (e.g., ESOL LogS) may underestimate the impact of crystalline polymorphism or counterion effects (e.g., HCl salt vs. free base). Experimental validation via shake-flask method (pH 7.4 buffer) is essential. For instance, ESOL predicts ~0.1 mg/mL, but HCl salt forms achieve >1 mg/mL due to enhanced ionization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.